molecular formula C22H27BrN2O B2969604 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-76-1

1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No. B2969604
CAS RN: 1106749-76-1
M. Wt: 415.375
InChI Key: VJQAPIIGGKCEPJ-UHFFFAOYSA-M
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Description

The compound is a type of imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a wide range of chemical reactions. For example, they can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Imidazole derivatives are generally soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds similar to the specified chemical often involves the synthesis and detailed structural analysis of novel organometallic complexes and their potential applications in various fields, including catalysis and material science. For instance, studies on binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges have provided insights into the structural characteristics of these complexes, highlighting their potential utility in catalysis and as precursors for further chemical modifications (Cox, Aslanidis, & Karagiannidis, 2000).

Photophysical Properties and Applications

Research on rhenium(I) complexes incorporating pyrazolyl-pyridyl-based ligands, similar in complexity to the specified compound, explores their photophysical properties, including charge transfer, dual emission, and electrochemiluminescence. Such properties are crucial for the development of advanced materials for optical and electronic applications, indicating a potential research avenue for the compound (Wei et al., 2011).

Catalytic Properties and Chemical Reactivity

Investigations into the catalytic properties of ruthenium complexes with N-heterocyclic carbene (NHC) pincer ligands provide a foundation for understanding how similar compounds, including the specified chemical, could be utilized in catalytic processes. Such studies reveal the versatility of these complexes in catalysis and their potential in organic synthesis and industrial applications (Mejuto et al., 2015).

Antioxidant Properties

The exploration of pyridinol derivatives for their antioxidant properties offers insights into how similar compounds might be utilized in medicinal chemistry and the development of therapeutic agents. The structural analysis and reactivity studies of such compounds contribute to a better understanding of their mechanism of action and potential applications in combating oxidative stress-related diseases (Wijtmans et al., 2004).

DNA Interaction and Cytotoxicity

Studies on rhenium(I) organometallic compounds and their interaction with DNA, along with cytotoxicity assessments, suggest potential applications in the design of novel anticancer drugs. Research in this area focuses on understanding the binding modes to DNA and evaluating the compounds' efficacy in inhibiting cancer cell growth (Varma et al., 2020).

Future Directions

The future research directions could involve studying the biological activity of this compound, given that many imidazole derivatives show a broad range of biological activities . Further studies could also focus on the synthesis and structural characterization of this compound.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O.BrH/c1-16-10-12-19(13-11-16)22(25)15-23(21-9-4-5-14-24(21)22)20-8-6-7-17(2)18(20)3;/h6-8,10-13,25H,4-5,9,14-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQAPIIGGKCEPJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC(=C4C)C)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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